Cas no 2229328-71-4 (1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl(methyl)amine)

1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl(methyl)amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl(methyl)amine
- [1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl](methyl)amine
- 2229328-71-4
- EN300-1728020
-
- インチ: 1S/C11H18N2S/c1-11(2,12-3)6-9-7-14-10(13-9)8-4-5-8/h7-8,12H,4-6H2,1-3H3
- InChIKey: KEUQZKBHDYEOBT-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(C)(C)NC)N=C1C1CC1
計算された属性
- せいみつぶんしりょう: 210.11906976g/mol
- どういたいしつりょう: 210.11906976g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1728020-0.5g |
[1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl](methyl)amine |
2229328-71-4 | 0.5g |
$1372.0 | 2023-09-20 | ||
Enamine | EN300-1728020-5.0g |
[1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl](methyl)amine |
2229328-71-4 | 5g |
$4143.0 | 2023-06-04 | ||
Enamine | EN300-1728020-0.25g |
[1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl](methyl)amine |
2229328-71-4 | 0.25g |
$1315.0 | 2023-09-20 | ||
Enamine | EN300-1728020-10g |
[1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl](methyl)amine |
2229328-71-4 | 10g |
$6144.0 | 2023-09-20 | ||
Enamine | EN300-1728020-1.0g |
[1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl](methyl)amine |
2229328-71-4 | 1g |
$1429.0 | 2023-06-04 | ||
Enamine | EN300-1728020-10.0g |
[1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl](methyl)amine |
2229328-71-4 | 10g |
$6144.0 | 2023-06-04 | ||
Enamine | EN300-1728020-2.5g |
[1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl](methyl)amine |
2229328-71-4 | 2.5g |
$2800.0 | 2023-09-20 | ||
Enamine | EN300-1728020-0.05g |
[1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl](methyl)amine |
2229328-71-4 | 0.05g |
$1200.0 | 2023-09-20 | ||
Enamine | EN300-1728020-0.1g |
[1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl](methyl)amine |
2229328-71-4 | 0.1g |
$1257.0 | 2023-09-20 | ||
Enamine | EN300-1728020-1g |
[1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl](methyl)amine |
2229328-71-4 | 1g |
$1429.0 | 2023-09-20 |
1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl(methyl)amine 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl(methyl)amineに関する追加情報
Chemical Profile of 1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl(methyl)amine (CAS No. 2229328-71-4)
1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl(methyl)amine, identified by its Chemical Abstracts Service number (CAS No. 2229328-71-4), is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a thiazole core and an N-methylated amine functional group, has garnered attention due to its structural complexity and potential biological activity. The presence of a cyclopropyl substituent further enhances its molecular framework, making it a subject of extensive research for its pharmacological properties.
The thiazole ring is a heterocyclic structure that plays a pivotal role in the development of various therapeutic agents. Its aromatic nature and ability to engage in hydrogen bonding make it a versatile scaffold in drug design. In particular, thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the cyclopropyl group into the thiazole core introduces steric hindrance, which can influence the compound's binding affinity and metabolic stability. This structural feature is particularly relevant in the design of enzyme inhibitors and receptor modulators.
The N-methylated amine moiety in 1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl(methyl)amine contributes to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic environments. This property is crucial for drug molecules that need to traverse biological membranes or interact with intracellular targets. The methyl groups attached to the amine further modulate the compound's solubility and lipophilicity, parameters that are critical for drug absorption, distribution, metabolism, and excretion (ADME).
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with biological targets with high precision. Studies have suggested that the thiazole ring and the cyclopropyl substituent may interact with specific residues in protein binding pockets, potentially leading to inhibitory effects on key enzymes involved in disease pathways. For instance, preliminary docking studies have indicated that this compound could bind to enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammatory responses.
The pharmacological potential of 1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl(methyl)amine has also been explored in vitro. Researchers have investigated its effects on cell lines relevant to cancer biology, where it has shown promise in inhibiting proliferation and inducing apoptosis in certain malignant cell types. The exact mechanisms by which this compound exerts its effects are still under investigation, but preliminary findings suggest that it may modulate signaling pathways such as MAPK or PI3K/Akt, which are frequently dysregulated in cancer.
In addition to its potential therapeutic applications, this compound has been studied for its interaction with nucleic acids. The thiazole core can form hydrogen bonds with DNA bases, suggesting that it may interfere with DNA replication or transcription processes. Such interactions could make it a candidate for developing antiviral or anticancer agents that target nucleic acid metabolism.
The synthesis of 1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl(methyl)amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the cyclopropyl group necessitates specialized synthetic methodologies to achieve regioselectivity and minimize side reactions. Advances in catalytic processes have made it possible to construct complex molecular frameworks more efficiently, enabling researchers to explore derivatives of this compound with tailored properties.
Evaluation of the compound's pharmacokinetic profile is essential for assessing its clinical viability. Studies have been conducted to determine its absorption, distribution, metabolism, and excretion (ADME) properties using both in vitro systems and animal models. These studies have provided valuable insights into how the compound behaves within biological systems and have informed strategies for optimizing its pharmacological activity.
The safety profile of 1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl(methyl)amine is another critical aspect that has been addressed through preclinical studies. Toxicological assessments have examined potential adverse effects at various doses and exposure durations. These evaluations aim to identify any liabilities that could preclude further development or limit clinical use. The results of these studies are crucial for ensuring that any future therapeutic applications are safe for human consumption.
As research continues to uncover new biological targets and disease mechanisms, compounds like 1-(2-cyclopropyl-1,3-thiazol-4-ylyl)-2-methylpropan-2-ylmethylamine (CAS No. 2229328-71-4) will remain at the forefront of pharmaceutical innovation. Their unique structural features offer opportunities for designing drugs with enhanced efficacy and reduced side effects. Collaborative efforts between chemists, biologists, and clinicians will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
2229328-71-4 (1-(2-cyclopropyl-1,3-thiazol-4-yl)-2-methylpropan-2-yl(methyl)amine) 関連製品
- 1805429-31-5(Methyl 2-(chloromethyl)-3-(difluoromethyl)-4-iodopyridine-5-carboxylate)
- 1567930-26-0((1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-ol)
- 1368813-02-8(3-amino-1-(1-methyl-1H-indol-3-yl)propan-1-ol)
- 1247068-60-5((1-cyclopropylethyl)[2-(piperidin-1-yl)ethyl]amine)
- 2097958-40-0(Methyl 2-methyl-6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate)
- 941925-54-8(4-(benzenesulfonyl)-1-4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-ylbutan-1-one)
- 2843-17-6(Bromopivalic Acid)
- 1038376-60-1(1-(5-bromo-2-methoxyphenyl)-2,2-difluoroethan-1-amine)
- 1227385-02-5((4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester)
- 74331-70-7(2-Ethynyl-1,4-dimethylbenzene)



